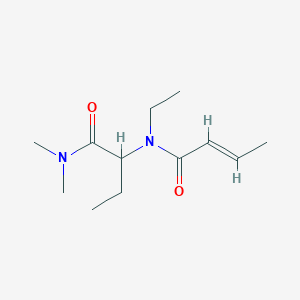
Crotethamid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Crotetamide is represented by the formula C12H22N2O2 . The IUPAC Standard InChI is InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ .Physical And Chemical Properties Analysis
Crotetamide is a white crystalline powder that is soluble in water and organic solvents. Its molecular weight is 226.3153 g/mol . Its melting point is 106-108°C, and its boiling point is 335°C. Crotetamide has a pKa of 7.08 and a log P value of 0.59.Wissenschaftliche Forschungsanwendungen
Analgetische Anwendungen
Crotethamid wurde als analgetisches Mittel identifiziert. Es wird bei der Entwicklung von Schmerzmitteln eingesetzt, insbesondere aufgrund seiner potenziellen Wirksamkeit bei der Reduzierung von Beschwerden, ohne die Nebenwirkungen, die üblicherweise mit Opioiden verbunden sind .
Atemstimulans
In Kombination mit anderen Medikamenten wirkt this compound als Atemstimulans. Diese Anwendung ist besonders wichtig bei der Behandlung von Erkrankungen, die zu Atemdepression führen, oder in der postoperativen Versorgung, um die Atmung anzuregen .
Pharmakologische Forschung
This compound wurde in der pharmakologischen Literatur erwähnt, was auf seinen potenziellen Einsatz bei der Entwicklung neuer Medikamente hindeutet. Seine Auswirkungen auf das zentrale Nervensystem und potenzielle Interaktionen mit anderen pharmazeutischen Verbindungen sind Gegenstand laufender Forschung.
Sportmedizin
Es gibt begrenzte Hinweise auf die Verwendung von this compound in der Sportmedizin. Sein Potenzial zur Verbesserung der Erholung und Verbesserung der Atemfunktion könnte für Sportler von Vorteil sein, obwohl weitere Forschung erforderlich ist, um seine Wirksamkeit und Sicherheit in diesem Bereich zu etablieren.
Ernährungsanalyse
Obwohl nicht direkt mit this compound zusammenhängend, werden Carotinoidverbindungen, die eine Ähnlichkeit in der Nomenklatur aufweisen, ausgiebig auf ihren Nährwert untersucht. Die Raman-Spektroskopie von Carotinoiden wird beispielsweise in der Ernährungswissenschaft für die qualitative und quantitative Analyse verwendet .
Optometrie und Serologie
Fortschritte in der Raman-Spektroskopie haben die Identifizierung von Carotinoiden in biologischen Umgebungen ermöglicht, was für die Optometrie und Serologie von Bedeutung ist. Die Analyse von Carotinoidverbindungen wie Beta-Carotin, Lutein und Zeaxanthin ist entscheidend für die Augengesundheit und die Blutuntersuchung .
Integration in die klinische Umgebung
Die strukturellen und optischen Eigenschaften von Carotinoidverbindungen wurden hinsichtlich ihrer potenziellen Integration in klinische Umgebungen untersucht. Dies umfasst ihre Verwendung als Antioxidantien und Photoprotektoren, was analog zu den Forschungsanwendungen von this compound sein könnte .
Antioxidative Eigenschaften
Carotinoide, die oft neben Verbindungen wie this compound untersucht werden, sind bekannt für ihre antioxidativen Eigenschaften. Diese Eigenschaften sind unerlässlich zur Vorbeugung von oxidativen Stress-bedingten Krankheiten, ein Bereich, zu dem this compound möglicherweise beitragen könnte .
Safety and Hazards
Wirkmechanismus
Target of Action
Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .
Mode of Action
It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .
Biochemical Pathways
Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .
Result of Action
As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .
Eigenschaften
IUPAC Name |
2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAMUAYPDHUBQD-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N(C)C)N(CC)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891471 | |
| Record name | Crotetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
604-64-8, 6168-76-9 | |
| Record name | Crotetamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotetamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642I97LB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?
A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.
Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?
A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.
Q3: What are the metabolic pathways of Crotethamide in humans?
A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



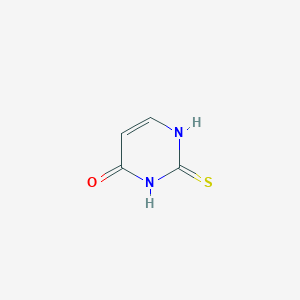
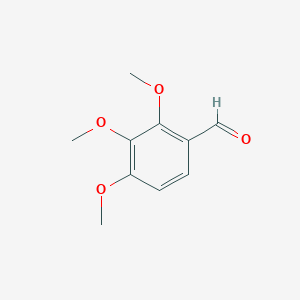
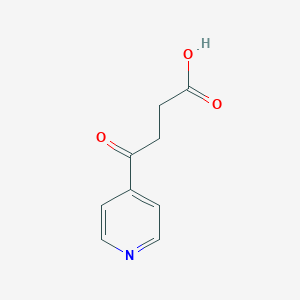
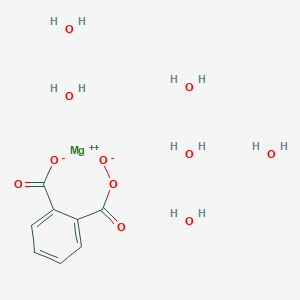

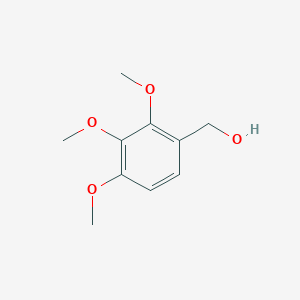

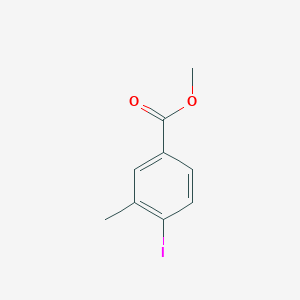
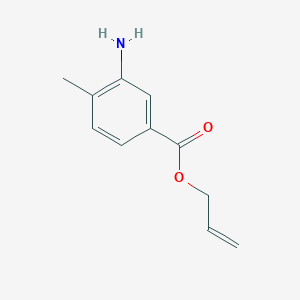
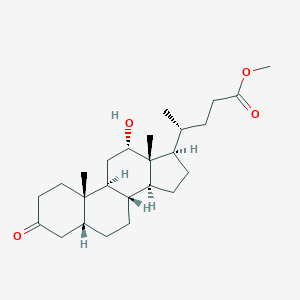
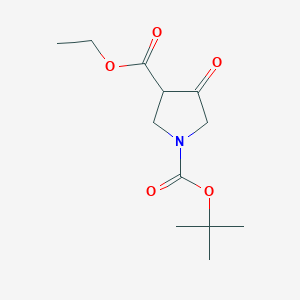
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)

